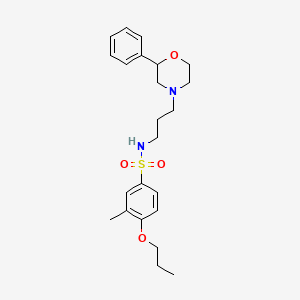
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate, also known as CPCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 416.84 g/mol.
Scientific Research Applications
Synthesis and Characterization
Carbazole derivatives have been extensively studied for their unique properties and potential applications in materials science and medicinal chemistry. The synthesis of such compounds often involves intricate chemical reactions that yield substances with significant regioselectivity and high yields. For example, the synthesis of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate through 1,3-dipolar cycloaddition reaction demonstrates the chemical versatility of carbazole derivatives (Fall et al., 2020). These synthetic pathways often involve "click chemistry," a methodology known for its efficiency and selectivity, highlighting the potential for creating a wide range of carbazole-based compounds with diverse scientific applications.
Biological Activities
Carbazole derivatives have shown promising biological activities, including antimicrobial and antifungal properties. Research into 9H-carbazole derivatives has led to the discovery of new heterocyclic compounds with significant antimicrobial activity (Salih et al., 2016). These studies suggest that carbazole-based compounds could be potential candidates for developing new antimicrobial agents. The structural diversity of these derivatives allows for the exploration of their activity spectrum against various pathogens, underlining their relevance in medicinal chemistry and drug discovery efforts.
Applications in Material Science
Carbazole derivatives are also notable for their applications in material science, particularly in the development of electroactive materials. The copolymerization of carbazole with other monomers has been explored to enhance the capacitive behavior of materials, which is crucial for applications in electronics and energy storage. The study on copolymer formation of 9-(2-(benzyloxy)ethyl)-9H-carbazole and its electrochemical characterization illustrates the potential of carbazole derivatives in creating materials with desired electrical properties (Ates et al., 2012).
properties
IUPAC Name |
[1-carbazol-9-yl-3-(diethylamino)propan-2-yl] acetate;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClHO4/c1-4-22(5-2)14-17(25-16(3)24)15-23-20-12-8-6-10-18(20)19-11-7-9-13-21(19)23;2-1(3,4)5/h6-13,17H,4-5,14-15H2,1-3H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJCIPZKPHHLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-yl acetate perchlorate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2538059.png)

![2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2538061.png)

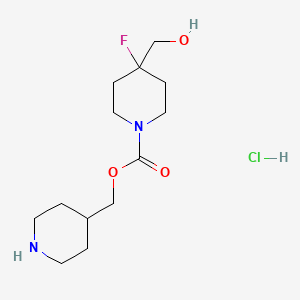
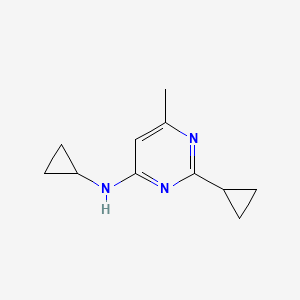
![N-(2-methoxyethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2538071.png)
![(Z)-methyl 2-(6-methyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538072.png)
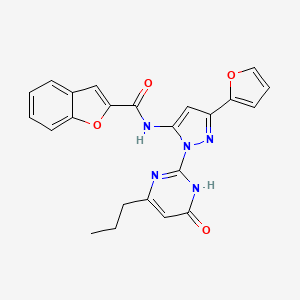
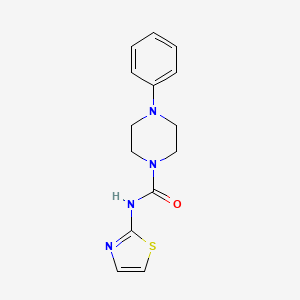
![4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2538078.png)
